molecular formula C10H9NO4S B14094686 [5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid

[5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid

Cat. No.: B14094686
M. Wt: 239.25 g/mol
InChI Key: YAXBIUJDHZDDAZ-UHFFFAOYSA-N
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Description

[5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in the presence of a base such as sodium ethoxide in ethanol at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

[5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thieno rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound and its derivatives are studied for their potential therapeutic properties. For example, thieno[2,3-b]pyrrole derivatives have been investigated as inhibitors of enzymes such as glycogen phosphorylase and histone lysine demethylase .

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of [5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyrrole derivatives, such as thieno[2,3-b]pyrrole-2-carboxylic acids and thieno[2,3-b]pyrrole-2,4-dicarboxylates . These compounds share a similar core structure but differ in their functional groups and substitution patterns.

Uniqueness

The uniqueness of [5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid lies in its specific functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical and biological activities.

Properties

IUPAC Name

2-(5-methoxycarbonylthieno[3,2-b]pyrrol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-15-10(14)7-4-8-6(2-3-16-8)11(7)5-9(12)13/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXBIUJDHZDDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1CC(=O)O)C=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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